molecular formula C11H15BO4 B3197080 2-(tert-Butoxycarbonyl)phenylboronic acid CAS No. 1003043-25-1

2-(tert-Butoxycarbonyl)phenylboronic acid

Cat. No. B3197080
CAS RN: 1003043-25-1
M. Wt: 222.05 g/mol
InChI Key: NGCHASOIZPPFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tert-Butoxycarbonyl)phenylboronic acid is a chemical compound with the molecular formula C11H16BNO3 . It is a solid substance with an off-white to brown color . This compound is part of the Acros Organics product portfolio under the Thermo Scientific Chemicals brand .


Molecular Structure Analysis

The molecular structure of 2-(tert-Butoxycarbonyl)phenylboronic acid is represented by the SMILES notation: CC©©C(=O)NC1=CC=CC=C1B(O)O . The InChI Key is MXRAJVMTCAUABO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(tert-Butoxycarbonyl)phenylboronic acid has a molecular weight of 221.06 g/mol . It appears as a solid form and its color ranges from off-white to brown . The compound has a melting point between 296.5°C to 297.5°C .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of skin contact, wash with plenty of soap and water. If it gets in the eyes, rinse cautiously with water .

properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c1-11(2,3)16-10(13)8-6-4-5-7-9(8)12(14)15/h4-7,14-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCHASOIZPPFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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